![molecular formula C13H19F2NO4 B6309051 (7S)-6-tert-Butoxycarbonyl-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylic acid CAS No. 1980007-36-0](/img/structure/B6309051.png)
(7S)-6-tert-Butoxycarbonyl-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylic acid
説明
“(7S)-6-tert-Butoxycarbonyl-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylic acid” is a complex organic compound. It contains a carboxylic acid group (-COOH), a tert-butoxycarbonyl group (BOC group), and a spirocyclic structure . The BOC group is a common protecting group in organic synthesis, particularly in the synthesis of complex molecules .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The presence of the difluoro group (-F2) and the azaspiro structure (a spiro compound containing a nitrogen atom) further contribute to its complexity .Chemical Reactions Analysis
As a carboxylic acid derivative, this compound could undergo various reactions. For instance, carboxylic acids can react with bases to form salts, and with alcohols to form esters . The BOC group can be removed under acidic conditions, which is a common step in synthetic procedures .Physical and Chemical Properties Analysis
The physical and chemical properties of carboxylic acids can vary widely depending on their structure. They generally have higher boiling points than similar alcohols or aldehydes due to the presence of intermolecular hydrogen bonding . The presence of the spirocyclic structure and the BOC group may also influence its properties .科学的研究の応用
Synthesis and Structural Analysis
This compound and its derivatives have been explored for their potential in synthesizing complex organic molecules, including natural compounds with significant biological activities. For example, a study outlined an efficient procedure for transforming a related spiro compound into a building block for the synthesis of arenamides, which possess pronounced antitumor activity and efficiently inhibit nitrogen(II) oxide and prostaglandin E2 (PGE2) (Shklyaruck, 2015). Another research effort focused on the synthesis and reactivity of bicycles derived from tartaric acid and α-amino acids, introducing a novel class of conformationally constrained dipeptide isosteres based on enantiopure 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acid, demonstrating its utility in peptide synthesis (Guarna et al., 1999).
Supramolecular Structures
Research has also been conducted on the supramolecular aggregation of hydroxycarboxylic acid derivatives, including the study of crystal structures to understand how the conformation of specific groups affects the dimensionality of supramolecular structures. This research provides insight into how such compounds can be utilized in designing new materials with specific properties (Foces-Foces et al., 2005).
Reactivity and Applications in Synthesis
The reactivity of similar spirocyclic compounds has been investigated to understand their potential applications in organic synthesis. Studies have shown how these compounds react with various nucleophiles, leading to the formation of new compounds with potential applications in drug development and synthetic chemistry. For instance, the reactions of dialkyl-dioxaspirooctane tetracarbonitriles with primary aliphatic alcohols and ketone oximes have been studied to explore the formation of novel cyclic compounds (Kayukova et al., 2006).
Advanced Synthesis Techniques
Advanced synthesis techniques involving this compound have been applied to develop key intermediates for pharmaceuticals, such as the synthesis of cephalosporin drugs. This involves the use of high-performance liquid chromatography (HPLC) for the separation and determination of key intermediates in drug synthesis, showcasing the compound's relevance in pharmaceutical manufacturing (Sun Na-na, 2010).
将来の方向性
特性
IUPAC Name |
(7S)-2,2-difluoro-6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.4]octane-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F2NO4/c1-11(2,3)20-10(19)16-7-12(4-8(16)9(17)18)5-13(14,15)6-12/h8H,4-7H2,1-3H3,(H,17,18)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLUHOJHYYJMSU-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC1C(=O)O)CC(C2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2(C[C@H]1C(=O)O)CC(C2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001118270 | |
| Record name | 6-Azaspiro[3.4]octane-6,7-dicarboxylic acid, 2,2-difluoro-, 6-(1,1-dimethylethyl) ester, (7S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001118270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1980007-36-0 | |
| Record name | 6-Azaspiro[3.4]octane-6,7-dicarboxylic acid, 2,2-difluoro-, 6-(1,1-dimethylethyl) ester, (7S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1980007-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Azaspiro[3.4]octane-6,7-dicarboxylic acid, 2,2-difluoro-, 6-(1,1-dimethylethyl) ester, (7S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001118270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


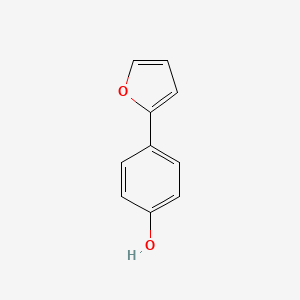
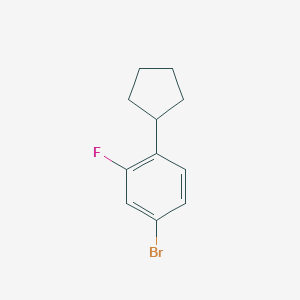
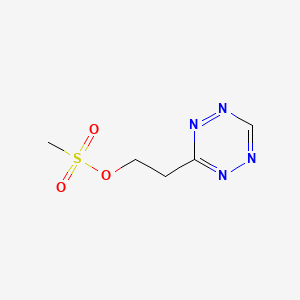
![1-[6-(4-Fluoropyrazol-1-yl)-3-pyridyl]ethanone](/img/structure/B6309000.png)
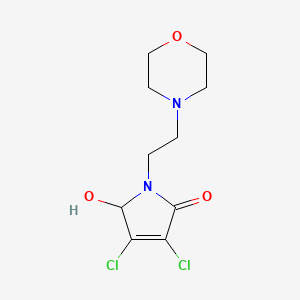
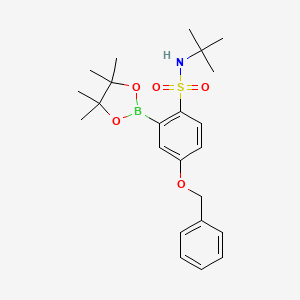
![2,6-Bis-[1-(2,6-diethylphenylimino)-ethyl]pyridine iron(II) dichloride](/img/structure/B6309010.png)

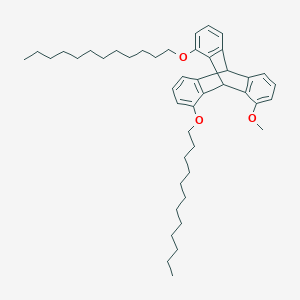

![(2R,3S)-3-Isopropyl-2-phenyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]benzothiazole](/img/structure/B6309048.png)

![(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid tert-butyl ester hydrochloride](/img/structure/B6309060.png)
![1,2-Dihydrobenzo[c]azepin-3-one](/img/structure/B6309066.png)
